3-(1,3-Benzodioxol-5-yl)-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole
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Description
Synthesis Analysis
The synthesis of triazole derivatives often involves the cyclization of various precursors. For instance, the synthesis of 1,2,4-triazole derivatives can be achieved by alkylation of starting triazole-3-thiol with appropriately substituted benzyl halide, as seen in the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole . Similarly, the synthesis of fused tricyclic triazole derivatives, such as 1-(3-nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]-benzodiazepines, involves thermal cyclization of benzohydrazides . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized using spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography. For example, the structure of 3,3-disubstituted 1-(5-nitro-2,1-benzisothiazol-3-yl)triazenes was elucidated using NMR and mass spectrometry, and some were confirmed by X-ray crystallography . The molecular structure of the compound of interest would likely be determined using similar techniques.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions. The reactivity of such compounds can be influenced by the substituents on the triazole ring. For instance, the reaction of 5-nitro-2,1-benzisothiazole-3-diazonium species with N-substituted anilines produces stable triazenes . The presence of a nitro group can also influence the reactivity, as seen in the selective synthesis of 1-methyl-5-nitro-1,2,3-triazole from 1-tert-butyl-4-nitro-1,2,3-triazole . The chemical behavior of "3-(1,3-Benzodioxol-5-yl)-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole" would likely be influenced by the presence of the nitro group and the methylsulfanyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely. For example, the stability of triazenes in acidic medium can be quite high, as demonstrated by the decomposition half-lives of certain triazenes . The presence of different substituents can also affect the solubility, melting point, and other physical properties. The antimycobacterial activity of some 3-benzylsulfanyl derivatives of 1,2,4-triazole has been evaluated, showing moderate activity . The compound may also exhibit unique physical and chemical properties due to its specific combination of functional groups.
Scientific Research Applications
Novel Triazole Derivatives and Their Applications
Triazoles represent a vital class of heterocyclic compounds with a broad range of biological activities, prompting extensive research and development efforts. Their structural versatility allows for significant variations, leading to applications in developing new drugs with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Recent patents have focused on these compounds for their therapeutic potentials and roles in addressing neglected diseases and bacterial resistance challenges (Ferreira et al., 2013).
Reactivity and Pharmacological Activities of 1,2,4-Triazole Derivatives
The reactivity and pharmacological activities of 1,2,4-triazole derivatives have been extensively studied, highlighting their antioxidant and antiradical activities. These compounds have shown promising results in improving the overall condition and biochemical processes in patients exposed to high doses of radiation. Their comparison with biogenic amino acids like cysteine underscores their potential in pharmacological applications (Kaplaushenko, 2019).
Eco-friendly Synthesis of Triazoles
Advancements in the eco-friendly synthesis of triazoles, including the use of microwave irradiation and green chemistry principles, have opened new avenues for developing drugs and materials. The employment of easily recoverable catalysts and the emphasis on energy saving and sustainability in the synthesis process reflect the growing interest in environmentally benign methodologies (de Souza et al., 2019).
Biologically Active 1,2,4-Triazole Derivatives
The exploration of biologically active 1,2,4-triazole derivatives has revealed their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The synthesis of these compounds involves various strategies, highlighting the ongoing research into developing new therapeutic agents with improved biological efficacy (Ohloblina, 2022).
Industrial Applications of Amino-1,2,4-Triazoles
Amino-1,2,4-triazoles serve as a fundamental raw material in the fine organic synthesis industry, finding applications in agriculture, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility and the breadth of applications underscore the importance of these compounds in various industrial sectors (Nazarov et al., 2021).
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-20-16(12-4-7-14-15(8-12)25-10-24-14)18-19-17(20)26-9-11-2-5-13(6-3-11)21(22)23/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMUZIUZVFPWNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-yl)-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole |
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